7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one
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Overview
Description
7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in various fields of science and industry. The structure of this compound consists of a chromen-4-one core with methoxy and phenoxy substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 7-methoxychromen-4-one with 3-methoxyphenol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: The compound may influence various cellular pathways, such as those involved in oxidative stress, inflammation, and cell proliferation.
The exact mechanism of action depends on the specific biological context and the target of interest .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3-phenyl-4H-chromen-4-one: This compound has a phenyl group instead of a methoxyphenoxy group, leading to different chemical and biological properties.
7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one: The presence of a hydroxy group instead of a methoxy group can significantly alter its reactivity and biological activity.
7-Methoxy-3-(4-propyl-phenoxy)-chromen-4-one: The propyl group introduces additional hydrophobic interactions, affecting its solubility and binding properties.
Uniqueness
7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of methoxy and phenoxy groups contributes to its versatility in various applications, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
7-methoxy-3-(3-methoxyphenoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-19-11-4-3-5-13(8-11)22-16-10-21-15-9-12(20-2)6-7-14(15)17(16)18/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDGTKVHGHGCQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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